N-(cyclohexylmethyl)-4-methylbenzamide chemical structure and properties
N-(cyclohexylmethyl)-4-methylbenzamide chemical structure and properties
An In-depth Technical Guide to N-(cyclohexylmethyl)-4-methylbenzamide
Abstract: This document provides a comprehensive technical overview of N-(cyclohexylmethyl)-4-methylbenzamide, a distinct member of the N-alkyl benzamide class of organic compounds. While specific peer-reviewed data for this exact molecule is limited, this guide synthesizes foundational chemical principles and data from closely related analogues to present its core chemical identity, a reliable synthesis protocol, and its potential utility in drug discovery and materials science. This paper is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's structure, properties, and synthesis.
Introduction and Background
N-substituted benzamides are a well-established and versatile class of compounds with significant importance in medicinal chemistry and materials science. The amide functional group provides a stable, planar linkage that can participate in hydrogen bonding, a critical interaction for molecular recognition in biological systems. The lipophilic character and conformational flexibility of N-alkyl substituents can be systematically modified to tune the pharmacokinetic and pharmacodynamic properties of a molecule.
N-(cyclohexylmethyl)-4-methylbenzamide incorporates a cyclohexylmethyl group attached to the amide nitrogen. This substituent is noteworthy as it introduces a non-planar, saturated carbocyclic ring via a methylene spacer, imparting significant lipophilicity and a distinct three-dimensional profile compared to simpler N-alkyl or N-aryl benzamides. This structural feature is often explored in medicinal chemistry to probe hydrophobic binding pockets in enzymes and receptors. The 4-methylbenzamide (p-toluoyl) portion provides an aromatic system with a defined electronic and steric profile. This guide will detail the known and predicted characteristics of this specific molecule.
Chemical Identity and Structure
The fundamental identity of a molecule is defined by its structure and internationally recognized identifiers.
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IUPAC Name: N-(cyclohexylmethyl)-4-methylbenzamide
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Molecular Formula: C₁₅H₂₁NO
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Molecular Weight: 231.34 g/mol
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CAS Number: 304834-80-4
The structure consists of a central benzamide core. The aromatic ring is substituted at the para-position with a methyl group. The amide nitrogen is substituted with a cyclohexylmethyl group, which features a methylene (-CH₂) bridge connecting the nitrogen atom to the cyclohexyl ring.
Caption: Chemical structure of N-(cyclohexylmethyl)-4-methylbenzamide.
Physicochemical Properties
While experimentally determined data for this specific compound are not widely published, properties can be predicted using computational models and inferred from analogous structures. These properties are critical for predicting solubility, membrane permeability, and general behavior in experimental settings.
| Property | Predicted Value / Inferred Characteristic | Significance for Researchers |
| Physical State | White to off-white crystalline solid | Important for handling, storage, and weighing. |
| Melting Point | Not available. Expected to be >100 °C. | Defines purity criteria and suitable reaction/storage temperatures. |
| logP (Octanol/Water) | ~4.0 - 4.5 (Predicted) | High value indicates significant lipophilicity and poor aqueous solubility. |
| Hydrogen Bond Donors | 1 (Amide N-H) | The molecule can act as a hydrogen bond donor in receptor interactions. |
| Hydrogen Bond Acceptors | 1 (Carbonyl O) | The molecule can act as a hydrogen bond acceptor. |
| Aqueous Solubility | Very low (Predicted) | Requires organic solvents (e.g., DMSO, DMF, Ethanol) for dissolution. |
Synthesis and Purification Protocol
The most direct and reliable method for synthesizing N-(cyclohexylmethyl)-4-methylbenzamide is via the acylation of cyclohexanemethanamine with p-toluoyl chloride. This is a variation of the well-known Schotten-Baumann reaction.
Reaction Principle: The nucleophilic primary amine (cyclohexanemethanamine) attacks the electrophilic carbonyl carbon of the acid chloride (p-toluoyl chloride). This reaction releases hydrogen chloride (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base, such as triethylamine or pyridine, to drive the reaction to completion and prevent protonation of the starting amine.
Caption: General workflow for the synthesis of N-(cyclohexylmethyl)-4-methylbenzamide.
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add cyclohexanemethanamine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
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Addition of Base: Add triethylamine (1.1 - 1.2 eq) to the solution. Purge the flask with an inert gas (Nitrogen or Argon) and cool the mixture to 0°C in an ice bath.
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Causality Insight: Anhydrous conditions are crucial because the starting material, p-toluoyl chloride, is highly reactive towards water and would hydrolyze to the unreactive p-toluic acid. The base is essential to scavenge the HCl byproduct.
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Acylation: Dissolve p-toluoyl chloride (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred, cooled amine solution over 15-20 minutes. A precipitate of triethylamine hydrochloride will form.
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Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at ambient temperature for 12-24 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.
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Workup and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).
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Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any p-toluic acid), and finally with brine (to remove residual water).
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Self-Validation: These washing steps are critical for removing specific impurities, ensuring the crude product is significantly purer before the final recrystallization step.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.
Spectroscopic Characterization (Predicted)
To validate the synthesis and confirm the structure, the following spectroscopic signatures would be expected:
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¹H NMR (Proton NMR):
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Aromatic Protons: Two doublets in the ~7.2-7.8 ppm range, characteristic of a 1,4-disubstituted (para) benzene ring.
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Amide Proton: A broad triplet or singlet around ~6.0-7.0 ppm (N-H), which may exchange with D₂O.
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Methylene Protons: A doublet of doublets or triplet around ~3.2-3.4 ppm (-N-CH₂ -cyclohexyl).
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Aromatic Methyl Protons: A sharp singlet at ~2.4 ppm (Ar-CH₃ ).
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Cyclohexyl Protons: A series of broad, overlapping multiplets between ~0.9-1.8 ppm.
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¹³C NMR (Carbon NMR):
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Carbonyl Carbon: A signal in the ~167-170 ppm region.
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Aromatic Carbons: Multiple signals between ~127-142 ppm.
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Methylene Carbon: A signal around ~45-50 ppm (-N-C H₂-).
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Cyclohexyl Carbons: Signals in the aliphatic region of ~25-35 ppm.
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Methyl Carbon: A signal around ~21 ppm (Ar-C H₃).
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FT-IR (Infrared Spectroscopy):
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N-H Stretch: A sharp peak around 3300 cm⁻¹.
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C=O Stretch (Amide I band): A strong, sharp peak around 1630-1650 cm⁻¹.
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N-H Bend (Amide II band): A peak around 1550 cm⁻¹.
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C-H Stretches: Aliphatic and aromatic C-H stretches just below and above 3000 cm⁻¹, respectively.
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Mass Spectrometry (MS):
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The [M+H]⁺ ion would be expected at m/z 232.17.
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Potential Applications and Biological Activity
While specific biological data for N-(cyclohexylmethyl)-4-methylbenzamide is scarce in public literature, the broader N-alkyl benzamide scaffold is a privileged structure in drug discovery. Analogues have been investigated for a wide range of biological activities.
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Antimicrobial and Antifungal Agents: The benzamide core is present in numerous compounds with demonstrated antibacterial and antifungal properties. The lipophilic cyclohexylmethyl group could enhance membrane permeability, a key factor for antimicrobial efficacy.[1]
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Anticancer Agents: Many N-substituted benzamides have been synthesized and evaluated as antitumor agents, often acting as inhibitors of key enzymes like histone deacetylases (HDACs).[2]
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CNS-Active Agents: The lipophilicity of this compound suggests it may cross the blood-brain barrier. Related benzamide structures have been explored as inhibitors of CNS targets, such as glycine transporter-1 (GlyT-1).[3]
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Herbicides and Agrochemicals: Benzamide derivatives are also utilized in agriculture. The structural features of this molecule align with those of known herbicidal agents.
Research into N-(cyclohexylmethyl)-4-methylbenzamide could involve screening it in various biological assays to explore these potential activities. Its synthesis provides a platform for further structural modifications to develop structure-activity relationships (SAR).
Safety and Handling
As a novel chemical, N-(cyclohexylmethyl)-4-methylbenzamide should be handled with care, assuming it is potentially hazardous.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
N-(cyclohexylmethyl)-4-methylbenzamide is a distinct chemical entity with a structure that combines aromatic and lipophilic aliphatic features. While not extensively studied, its synthesis is straightforward using established amide coupling chemistry. Based on the activities of analogous compounds, it represents a promising scaffold for exploration in medicinal chemistry and materials science. This guide provides the foundational knowledge required for its synthesis, characterization, and handling, serving as a valuable resource for researchers initiating studies on this and related compounds.
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